molecular formula C19H26ClNO3 B14666725 2-(p-Chlorophenoxy)-N-(2-hydroxyethyl)-N-((3-methyl-2-norbornyl)methyl)acetamide CAS No. 36398-89-7

2-(p-Chlorophenoxy)-N-(2-hydroxyethyl)-N-((3-methyl-2-norbornyl)methyl)acetamide

Cat. No.: B14666725
CAS No.: 36398-89-7
M. Wt: 351.9 g/mol
InChI Key: COHJKBANAHFAJP-UHFFFAOYSA-N
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Description

2-(p-Chlorophenoxy)-N-(2-hydroxyethyl)-N-((3-methyl-2-norbornyl)methyl)acetamide is a synthetic organic compound It is characterized by the presence of a chlorophenoxy group, a hydroxyethyl group, and a norbornylmethyl group attached to an acetamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(p-Chlorophenoxy)-N-(2-hydroxyethyl)-N-((3-methyl-2-norbornyl)methyl)acetamide typically involves multiple steps:

    Formation of the Chlorophenoxy Intermediate: The initial step involves the reaction of p-chlorophenol with an appropriate acylating agent to form the chlorophenoxy intermediate.

    Introduction of the Hydroxyethyl Group: The chlorophenoxy intermediate is then reacted with an ethylene oxide derivative to introduce the hydroxyethyl group.

    Attachment of the Norbornylmethyl Group: The final step involves the reaction of the intermediate with a norbornylmethyl halide under basic conditions to form the desired acetamide compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(p-Chlorophenoxy)-N-(2-hydroxyethyl)-N-((3-methyl-2-norbornyl)methyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl group.

    Reduction: The chlorophenoxy group can be reduced to form a phenol derivative.

    Substitution: The chlorophenoxy group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Formation of a carbonyl derivative.

    Reduction: Formation of a phenol derivative.

    Substitution: Formation of substituted phenoxy derivatives.

Scientific Research Applications

2-(p-Chlorophenoxy)-N-(2-hydroxyethyl)-N-((3-methyl-2-norbornyl)methyl)acetamide may have various scientific research applications, including:

    Medicinal Chemistry: Potential use as a pharmacophore in drug design and development.

    Materials Science: Use as a building block for the synthesis of advanced materials.

    Industrial Chemistry: Application in the synthesis of specialty chemicals and intermediates.

Mechanism of Action

The mechanism of action of 2-(p-Chlorophenoxy)-N-(2-hydroxyethyl)-N-((3-methyl-2-norbornyl)methyl)acetamide would depend on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The hydroxyethyl and norbornylmethyl groups may play a role in binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    2-(p-Chlorophenoxy)-N-(2-hydroxyethyl)acetamide: Lacks the norbornylmethyl group.

    2-(p-Chlorophenoxy)-N-methylacetamide: Lacks the hydroxyethyl and norbornylmethyl groups.

    2-(p-Chlorophenoxy)-N-(2-hydroxyethyl)-N-methylacetamide: Lacks the norbornylmethyl group.

Uniqueness

2-(p-Chlorophenoxy)-N-(2-hydroxyethyl)-N-((3-methyl-2-norbornyl)methyl)acetamide is unique due to the presence of the norbornylmethyl group, which may confer distinct chemical and biological properties compared to similar compounds.

Properties

CAS No.

36398-89-7

Molecular Formula

C19H26ClNO3

Molecular Weight

351.9 g/mol

IUPAC Name

2-(4-chlorophenoxy)-N-(2-hydroxyethyl)-N-[(3-methyl-2-bicyclo[2.2.1]heptanyl)methyl]acetamide

InChI

InChI=1S/C19H26ClNO3/c1-13-14-2-3-15(10-14)18(13)11-21(8-9-22)19(23)12-24-17-6-4-16(20)5-7-17/h4-7,13-15,18,22H,2-3,8-12H2,1H3

InChI Key

COHJKBANAHFAJP-UHFFFAOYSA-N

Canonical SMILES

CC1C2CCC(C2)C1CN(CCO)C(=O)COC3=CC=C(C=C3)Cl

Origin of Product

United States

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